Usaramine N-oxide

Cytotoxicity Cancer Research Natural Product Screening

Usaramine N-oxide (CAS 117020-54-9) is a pyrrolizidine alkaloid N-oxide derived from the macrocyclic diester usaramine, a geometric isomer of retrorsine. This compound, with molecular formula C18H25NO7 and a molecular weight of 367.39 g/mol, is characterized by the presence of an N-oxido substituent on the pyrrolizidine core, which fundamentally alters its physicochemical and toxicological profile compared to its parent tertiary amine.

Molecular Formula C18H25NO7
Molecular Weight 367.4 g/mol
CAS No. 117020-54-9
Cat. No. B15584813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUsaramine N-oxide
CAS117020-54-9
Molecular FormulaC18H25NO7
Molecular Weight367.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H25NO7/c1-3-12-8-11(2)18(23,10-20)17(22)25-9-13-4-6-19(24)7-5-14(15(13)19)26-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3+/t11-,14-,15-,18-,19?/m1/s1
InChIKeyIDIMIWQPUHURPV-BEPQMMTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Usaramine N-oxide (CAS 117020-54-9): Chemical Identity and Structural Distinction as a Pyrrolizidine Alkaloid N-oxide


Usaramine N-oxide (CAS 117020-54-9) is a pyrrolizidine alkaloid N-oxide derived from the macrocyclic diester usaramine, a geometric isomer of retrorsine [1]. This compound, with molecular formula C18H25NO7 and a molecular weight of 367.39 g/mol, is characterized by the presence of an N-oxido substituent on the pyrrolizidine core, which fundamentally alters its physicochemical and toxicological profile compared to its parent tertiary amine [2]. It is isolated from Crotalaria pallida and other plant species and is employed as a reference standard in analytical, toxicological, and pharmacological research due to its distinct N-oxide chemistry [3].

Usaramine N-oxide Procurement: Why Structural Analogs and Parent Alkaloids Are Not Interchangeable


Substitution with usaramine (CAS 15503-87-4) or other pyrrolizidine alkaloid N-oxides (e.g., retrorsine N-oxide, senecionine N-oxide) is scientifically unsound due to stark differences in toxicokinetics, bioavailability, and metabolic fate. Class-level evidence demonstrates that PA N-oxides exhibit significantly lower intestinal absorption than their parent PAs, with apparent permeability coefficients (Papp) in Caco-2 monolayers ≤1.35 × 10⁻⁶ cm/s compared to Papp values of 1.43–16.26 × 10⁻⁶ cm/s for corresponding PAs [1]. This absorption disparity translates into markedly reduced hepatotoxic potency in vivo [2]. Furthermore, sex-dependent metabolism and clearance of usaramine N-oxide differ dramatically from its parent compound, underscoring that each N-oxide congener possesses a unique pharmacokinetic signature that directly impacts experimental outcomes [3].

Quantitative Differentiation of Usaramine N-oxide: Comparative Evidence Against Analogs


Cell Growth Inhibition: Usaramine N-oxide Exhibits Distinct, Weak Cytostatic Activity in Caco-2 Cells

Usaramine N-oxide demonstrates weak inhibitory activity against Caco-2 human colorectal adenocarcinoma cells with an IC50 of 42.35 µM . In contrast, its parent compound usaramine (CAS 15503-87-4) has been reported to exhibit antibiofilm activity against Staphylococcus epidermidis with >50% biofilm reduction but no direct cytotoxicity data against Caco-2 cells [1]. This weak cytostatic profile is distinct from the more potent cytotoxicity of other pyrrolizidine alkaloid N-oxides, such as senecionine N-oxide, which exerts strong cytotoxic effects on cultured liver cells .

Cytotoxicity Cancer Research Natural Product Screening

Pharmacokinetics and Sex-Dependent Metabolism: Usaramine N-oxide AUC and Clearance Differ Significantly from Parent in Rats

In a validated LC-MS/MS study, intravenous administration of usaramine (1 mg/kg) to male rats yielded an AUC0-t for usaramine N-oxide of 172 ± 32 ng/mL*h, while in females the AUC0-t was only 30.7 ± 7.4 ng/mL*h [1]. In contrast, the AUC0-t for the parent usaramine in females was 744 ± 122 ng/mL*h, more than double the 363 ± 65 ng/mL*h observed in males [1]. Clearance of usaramine was significantly higher in males (2.77 L/h/kg) than in females (1.35 L/h/kg, P < 0.05) [1]. These data reveal pronounced sex-based differences in both parent alkaloid disposition and N-oxide metabolite formation.

Pharmacokinetics Toxicokinetics Sex Differences

Intestinal Absorption and Permeability: PA N-oxides Exhibit Markedly Lower Papp Values than Parent Alkaloids

Class-level evidence from five PA/PA N-oxide pairs demonstrates that PA N-oxides possess apparent permeability coefficients (Papp) in Caco-2 monolayers below 1.35 × 10⁻⁶ cm/s, whereas the corresponding parent PAs show Papp values ranging from 1.43 to 16.26 × 10⁻⁶ cm/s [1]. For retrorsine N-oxide, cumulative mesenteric blood amounts were significantly lower than those of retrorsine in a rat in situ intestine perfusion model [1]. This reduced permeability is attributed to lower lipophilicity and, for some N-oxides, involvement of efflux transporters (efflux ratio 2.31–3.41) [1].

Intestinal Absorption Bioavailability Caco-2 Permeability

Absolute Configuration: X-ray Crystallography Defines Usaramine N-oxide Stereochemistry

The absolute configuration of usaramine-N-oxide was unambiguously determined by single-crystal X-ray diffraction analysis [1]. This represents a critical distinction from many pyrrolizidine alkaloid N-oxides for which only relative configurations or computational predictions are available. For instance, the geometric isomer retrorsine N-oxide lacks a published X-ray structure in peer-reviewed literature [2].

Stereochemistry X-ray Crystallography Structural Elucidation

Usaramine N-oxide: Recommended Applications Based on Quantitative Evidence


Sex-Specific Toxicokinetic Studies of Pyrrolizidine Alkaloids

Leverage the documented sex-dependent metabolism of usaramine to its N-oxide metabolite to investigate gender-specific differences in pyrrolizidine alkaloid bioactivation and detoxication pathways. The >5-fold higher N-oxide AUC in male rats vs. females following parent administration provides a robust quantitative endpoint for mechanistic studies [1].

Intestinal Absorption and Permeability Research

Use Usaramine N-oxide as a representative low-permeability PA N-oxide in Caco-2 or in situ perfusion models to study the impact of N-oxidation on intestinal absorption. Class-level data indicates Papp values ≤1.35 × 10⁻⁶ cm/s, making it an ideal tool for evaluating efflux transporter contributions (e.g., P-gp, BCRP) and for benchmarking novel absorption enhancers [2].

Caco-2 Cell Cytotoxicity Assays Requiring Moderate Activity

Employ Usaramine N-oxide in Caco-2 cell-based assays where a weak inhibitory effect (IC50 = 42.35 µM) is desirable as a positive control or to probe N-oxide-specific mechanisms without the confounding potent cytotoxicity associated with senecionine N-oxide or other more toxic PAs .

Absolute Stereochemical Reference for Computational and Docking Studies

Utilize the X-ray crystallographically defined absolute configuration of Usaramine N-oxide as a gold-standard reference for validating computational docking models, molecular dynamics simulations, and chiral chromatography method development involving macrocyclic pyrrolizidine alkaloid N-oxides [3].

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